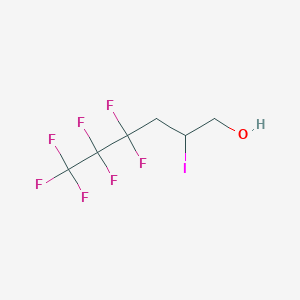

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol

Vue d'ensemble

Description

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol is a fluorinated organic compound with the molecular formula C6H6F7IO. It is characterized by the presence of seven fluorine atoms and an iodine atom attached to a hexanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol typically involves the reaction of perfluoropropyl iodide with allyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . The reaction can be represented as follows:

C3F7I+CH2=CHCH2OH→C6H6F7IOH

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form simpler fluorinated alcohols.

Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed

Major Products

Oxidation: Formation of heptafluoro-2-iodohexanone.

Reduction: Formation of heptafluorohexanol.

Substitution: Formation of heptafluoro-2-azidohexanol or heptafluoro-2-thiohexanol

Applications De Recherche Scientifique

Chemical Synthesis

Fluorinated Intermediates :

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol serves as a precursor in the synthesis of other fluorinated compounds. Its unique structure allows for the introduction of fluorine into organic molecules, which can enhance their reactivity and stability. The compound can be utilized in the production of pharmaceuticals and agrochemicals where fluorination is essential for biological activity.

Example :

Research indicates that this compound can be transformed into various derivatives that exhibit improved pharmacological properties due to the presence of fluorine atoms .

Material Science

Surface Coatings :

Due to its low surface energy and hydrophobic nature, this compound can be used in developing advanced surface coatings. These coatings can provide water-repellent properties and enhance durability against environmental stressors.

Case Study :

A study demonstrated that incorporating this compound into polymer matrices resulted in coatings that significantly reduced water adhesion and improved resistance to chemical corrosion .

Environmental Applications

Fluorinated Surfactants :

The compound is being explored as a potential surfactant in environmental applications. Its ability to reduce surface tension makes it suitable for use in formulations aimed at oil spill remediation or soil decontamination.

Research Findings :

Experimental results showed that formulations containing this compound effectively dispersed oil in water systems more efficiently than traditional surfactants .

Analytical Chemistry

Reagent in Chemical Analysis :

This compound can act as a reagent in various analytical techniques such as NMR spectroscopy and mass spectrometry due to its distinct molecular signature. It aids in the identification of complex mixtures by providing clear spectral data.

Application Example :

In one analytical study, the compound was used to enhance the detection limits of certain analytes in environmental samples through derivatization processes .

Pharmaceuticals

Drug Development :

The incorporation of fluorinated groups into drug molecules is known to improve their metabolic stability and bioavailability. This compound's role as a building block in drug synthesis could lead to the development of new therapeutic agents with enhanced efficacy.

Case Study :

Pharmaceutical research has shown that compounds derived from this heptafluoro alcohol exhibit promising results in preclinical trials for treating specific diseases due to their improved pharmacokinetic profiles .

Mécanisme D'action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol

- 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one

- 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-2-(triphenylphosphoranylidene)hexane-1,3-dione .

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol stands out due to its unique combination of fluorine and iodine atoms, which impart distinct chemical and physical properties. Its high fluorine content provides exceptional stability and resistance to degradation, while the iodine atom offers versatility in chemical modifications .

Activité Biologique

4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol (CAS Number: 647-84-7) is a fluorinated organic compound characterized by its unique molecular structure, comprising seven fluorine atoms and one iodine atom attached to a hexane backbone. This compound exhibits distinctive physical and chemical properties, making it a subject of interest in various scientific fields including biochemistry and pharmacology.

The molecular formula of this compound is C₆H₆F₇IO with a molecular weight of approximately 354.00 g/mol. Its physical properties include:

- Density : 1.939 g/cm³

- Boiling Point : 165.2 °C at 760 mmHg

- Flash Point : 53.7 °C

These properties contribute to its reactivity and potential biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to various enzymes due to its hydrophobic nature and the presence of the hydroxyl (-OH) group. This binding may inhibit enzyme activity by obstructing the active site.

- Receptor Modulation : It may interact with cell surface receptors affecting signal transduction pathways. The fluorinated structure enhances its affinity for hydrophobic pockets within these proteins.

- Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression patterns which may lead to altered cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological implications of fluorinated compounds similar to this compound:

Study on Enzyme Inhibition

A study demonstrated that fluorinated alcohols could significantly inhibit the activity of certain cytochrome P450 enzymes. The presence of the iodine atom in this compound may enhance such inhibitory effects compared to non-fluorinated analogs .

Impact on Cell Signaling

Research indicated that fluorinated compounds could modulate G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling pathways. The unique structure of this compound may provide insights into its potential as a tool for studying GPCR-mediated pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4,5,5,6-Hexafluorohexan-1-ol | C₆H₇F₆O | Lacks iodine; used in similar applications |

| 2-Iodohexan-1-ol | C₆H₁₃IO | Simpler structure; less fluorinated |

| 4-Fluorohexan-1-ol | C₆H₁₃F | Contains only one fluorine atom |

| 4-Bromohexan-1-ol | C₆H₁₃Br | Halogenated but lacks fluorine |

The extensive fluorination combined with iodine substitution in this compound enhances its stability and potential biological activity compared to its analogs.

Propriétés

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h3,15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITASBCIXGRCUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567047 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-84-7 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.